molecular formula C11H13IO3 B1512645 (R)-Ethyl 2-(2-iodophenoxy)propanoate CAS No. 1383468-50-5

(R)-Ethyl 2-(2-iodophenoxy)propanoate

Cat. No.: B1512645
CAS No.: 1383468-50-5
M. Wt: 320.12 g/mol
InChI Key: BKVZDVOZVJQXME-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Ethyl 2-(2-iodophenoxy)propanoate is a chiral ester characterized by an iodine-substituted phenoxy group at the 2-position of the propanoate backbone. Its molecular formula is C₁₁H₁₃IO₃, with a calculated molecular weight of 319.9 g/mol. The (R)-stereochemistry at the propanoate α-carbon is critical for its biological activity, as enantiomers often exhibit divergent interactions with enzymes or receptors. This compound is hypothesized to function as a herbicide or intermediate in agrochemical synthesis, given structural similarities to known herbicidal propanoate esters .

Properties

CAS No.

1383468-50-5

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

ethyl (2R)-2-(2-iodophenoxy)propanoate

InChI

InChI=1S/C11H13IO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3/t8-/m1/s1

InChI Key

BKVZDVOZVJQXME-MRVPVSSYSA-N

SMILES

CCOC(=O)C(C)OC1=CC=CC=C1I

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=CC=C1I

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenoxy Group

The 2-iodophenoxy group distinguishes this compound from analogs with other substituents. Key comparisons include:

(a) Quizalofop-P-ethyl
  • Structure: (R)-Ethyl 2-(4-((6-chloro-quinoxalin-2-yl)oxy)phenoxy)propanoate.
  • Substituent: A bicyclic quinoxalinyloxy group at the phenoxy 4-position.
  • Application : Widely used as a selective herbicide.
  • Key Difference: The quinoxaline moiety enhances aromatic π-π stacking and electron-withdrawing effects, improving herbicidal potency compared to the simpler iodophenoxy group .
(b) Fenoxaprop Ethyl Ester
  • Structure: (±)-Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate.
  • Substituent : A benzoxazolyloxy group.
  • Application : Post-emergence herbicide for grass control.
  • Key Difference : The benzoxazole ring introduces heteroatoms (N, O), enhancing stability and resistance to metabolic degradation compared to iodine .
(c) Moguisteine
  • Structure: Ethyl (R,S)-2-(2-methoxyphenoxy)methyl-β-oxo-3-(1,3-thiazolidine)propanoate.
  • Substituent: Methoxyphenoxy and thiazolidine groups.
  • Application : Antitussive agent.
  • Key Difference: The thiazolidine ring and β-oxo group enable pharmacological activity via receptor binding, contrasting with the herbicidal focus of iodophenoxy derivatives .

Physicochemical Properties

Property (R)-Ethyl 2-(2-iodophenoxy)propanoate Quizalofop-P-ethyl Fenoxaprop Ethyl
Molecular Weight (g/mol) 319.9 ~373.8 ~367.8
Substituent 2-Iodophenoxy Quinoxalinyloxy Benzoxazolyloxy
Polarity Moderate (iodine: polarizable) Low (aromatic dominance) Moderate (heteroatoms)
Key Application Herbicide (hypothesized) Herbicide Herbicide
  • Reactivity : The iodine substituent can act as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling) for derivatization .

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